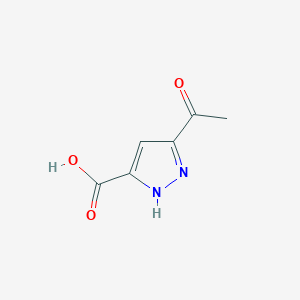
1-Chloro-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₀H₁₁Cl. It is a chlorinated derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
1-Chloro-1,2,3,4-tetrahydronaphthalene is a derivative of naphthalene . .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Action Environment
It’s known that the compound is sensitive to air and light , which could influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo solvolysis, a reaction that is slowed by nearly 2000-fold when a β-OH group is present. This suggests that 1-Chloro-1,2,3,4-tetrahydronaphthalene may interact with enzymes, proteins, and other biomolecules in a manner that is influenced by the presence of hydroxyl groups.
Molecular Mechanism
It is known that the compound can undergo solvolysis, suggesting that it may interact with biomolecules in a way that influences enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1,2,3,4-tetrahydronaphthalene can be synthesized through the chlorination of 1,2,3,4-tetrahydronaphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the naphthalene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous flow of chlorine gas over 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst. The reaction is monitored to maintain optimal conditions for high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 1,2,3,4-tetrahydronaphthalene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 1-hydroxy-1,2,3,4-tetrahydronaphthalene, 1-amino-1,2,3,4-tetrahydronaphthalene, and 1-thio-1,2,3,4-tetrahydronaphthalene.
Oxidation Reactions: Products include 1-chloro-1,2,3,4-tetrahydronaphthalen-1-one and this compound-1-carboxylic acid.
Reduction Reactions: The primary product is 1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
1-Chloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A non-chlorinated analog used as a solvent and intermediate in organic synthesis.
1-Bromo-1,2,3,4-tetrahydronaphthalene: A brominated analog with similar reactivity but different physical properties.
1-Iodo-1,2,3,4-tetrahydronaphthalene: An iodinated analog used in specific organic reactions requiring iodine.
Uniqueness
1-Chloro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-halogenated and other halogenated analogs. The chlorine atom makes it a valuable intermediate in various substitution and elimination reactions, providing versatility in synthetic applications.
Properties
CAS No. |
58485-68-0 |
|---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H11ClO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3 |
InChI Key |
JEESPINTVCBSTA-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)Cl |
Canonical SMILES |
CC(COC1=CC=CC=C1Cl)O |
Key on ui other cas no. |
58485-68-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S)-2-Hydroxy-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3021520.png)
![N-[3-(Hydroxymethyl)Pyridin-2-Yl]-2,2-Dimethylpropanamide](/img/structure/B3021521.png)

![(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide](/img/structure/B3021524.png)










